molecular formula C10H6Cl2OS B14215346 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride CAS No. 628725-97-3

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride

Cat. No.: B14215346
CAS No.: 628725-97-3
M. Wt: 245.12 g/mol
InChI Key: KFVBYLFCLTWVTD-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is a chemical compound belonging to the class of benzothiophenes, which are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride typically involves the chlorination of 3-methyl-1-benzothiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process involves refluxing the starting material with thionyl chloride, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the interacting biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-1-benzothiophene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex molecules, particularly in medicinal chemistry and material science .

Properties

CAS No.

628725-97-3

Molecular Formula

C10H6Cl2OS

Molecular Weight

245.12 g/mol

IUPAC Name

5-chloro-3-methyl-1-benzothiophene-2-carbonyl chloride

InChI

InChI=1S/C10H6Cl2OS/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3

InChI Key

KFVBYLFCLTWVTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

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